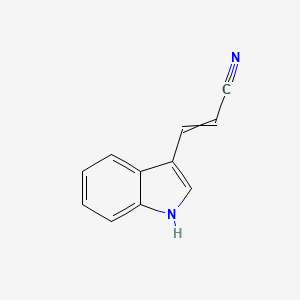

beta-(3-Indolyl)acrylonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-6,8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCABHQDRZQIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for β 3 Indolyl Acrylonitrile and Its Structural Analogs

Catalytic Strategies for Indolylacrylonitrile Synthesis

Catalysis offers a powerful tool for the efficient and selective synthesis of β-(3-indolyl)acrylonitrile. Various catalytic systems, including those based on transition metals, small organic molecules (organocatalysis), and enzymes (biocatalysis), have been developed to facilitate the key bond-forming reactions.

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal catalysis provides a robust platform for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, which are essential for constructing the indole (B1671886) nucleus and attaching the acrylonitrile (B1666552) moiety. mdpi.com Palladium-based methodologies are particularly prominent in the synthesis of nitrogen heterocycles. mdpi.com These cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are powerful tools for creating the vinyl linkage in β-(3-indolyl)acrylonitrile.

These reactions typically involve the coupling of an indole derivative, often functionalized with a halide or a boronic acid, with a suitable acrylonitrile partner. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. For instance, palladium-catalyzed heteroannulation of 2-iodoaniline (B362364) derivatives with alkynes functionalized with a 1,8-diaminonaphthalene (B57835) boronamide (Bdan) group can provide rapid access to complex, C2-borylated indole scaffolds, which can be further functionalized. acs.org The versatility of transition metal catalysis allows for the introduction of a wide range of substituents on both the indole ring and the acrylonitrile group, enabling the synthesis of a diverse library of structural analogs.

Table 1: Examples of Transition Metal-Catalyzed Reactions for Indole Synthesis

| Catalyst | Reactants | Reaction Type | Reference |

|---|---|---|---|

| Palladium (Pd) | 2-Iodoanilines, Bdan-capped alkynes | Heteroannulation | acs.org |

| Copper (CuI) | 2-Aminopyridines, Ketones | Cross-dehydrogenative coupling | mdpi.com |

| Cobalt (Co(II)) | Isocyanides, Sulfonyl azides | Cyclization | mdpi.com |

Organocatalytic and Biocatalytic Approaches, including Enzyme-Mediated Transformations

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. mdpi.com For the synthesis of indolylacrylonitriles, the Knoevenagel condensation is a key reaction. This reaction involves the condensation of an active methylene (B1212753) compound, such as 3-(cyanoacetyl)indole, with an aldehyde or ketone. researchgate.netmdpi.com

Organocatalysts, such as amines (e.g., triethylamine) or amino acids, can effectively promote this transformation under mild conditions. mdpi.com The mechanism typically involves the activation of the carbonyl compound by the catalyst, facilitating nucleophilic attack by the carbanion generated from the active methylene compound. mdpi.com

Biocatalysis, the use of natural catalysts like enzymes, offers unparalleled selectivity and efficiency under mild, aqueous conditions. While specific enzyme-mediated transformations for the direct synthesis of β-(3-indolyl)acrylonitrile are still an emerging area, the principles of biocatalysis are highly attractive for developing sustainable synthetic routes.

Table 2: Catalysts for Knoevenagel Condensation in Indolylacrylonitrile Synthesis

| Catalyst Type | Catalyst Example | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Organocatalyst | Triethylamine | 2-(1H-indol-2-yl)acetonitrile, Aldehydes | Mild conditions, Ambient temperature | mdpi.com |

| Base Catalyst | Sodium Methoxide | 2-(1H-indol-2-yl)acetonitrile, Aldehydes | Ambient temperature | mdpi.com |

Photoredox and Electrocatalytic Methodologies for C-C Bond Formation

Visible-light photoredox catalysis has gained prominence as a powerful strategy for forming C-C bonds under exceptionally mild conditions. flinders.edu.auresearchgate.net This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes to generate reactive radical intermediates. These radicals can then engage in a variety of bond-forming reactions.

In the context of β-(3-indolyl)acrylonitrile synthesis, photoredox catalysis can be envisioned for the coupling of an indole-derived radical with an acrylonitrile species or vice versa. This approach avoids the need for harsh reagents and high temperatures, aligning with the principles of green chemistry. Similarly, electrocatalysis, which uses electricity to drive chemical transformations, offers another sustainable avenue for generating the necessary reactive intermediates for C-C bond formation, although its application to this specific synthesis is less explored.

Multicomponent Reactions (MCRs) for Diverse Indolylacrylonitrile Scaffolds

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. arkat-usa.orgresearchgate.net This strategy is particularly useful for building libraries of structurally diverse compounds for drug discovery. researchgate.net

For the synthesis of indolylacrylonitrile scaffolds, MCRs can provide a one-pot route that avoids the isolation of intermediates, thereby saving time, resources, and reducing waste. researchgate.net A notable example is the one-pot reaction between aromatic aldehydes, 3-cyanoacetyl indoles, and ammonium (B1175870) acetate. researchgate.net This reaction proceeds under microwave irradiation to afford highly substituted 4-aryl-3,5-dicyano-2,6-di(3′-indolyl)pyridine derivatives in high yields and short reaction times. The versatility of MCRs allows for the variation of each component, leading to a wide array of indolylacrylonitrile analogs with different substitution patterns.

Table 3: Example of a Multicomponent Reaction for Indolyl-Pyridine Synthesis

| Component 1 | Component 2 | Component 3 | Product Type | Key Advantage | Reference |

|---|

Green Chemistry Principles Applied to β-(3-Indolyl)acrylonitrile Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.org Applying these principles to the synthesis of β-(3-indolyl)acrylonitrile is crucial for developing sustainable and environmentally responsible manufacturing processes.

Solvent-Free and Aqueous Media Reactions

One of the core principles of green chemistry is the avoidance of organic solvents, which are often volatile, flammable, and toxic. Performing reactions in aqueous media or under solvent-free conditions are highly attractive alternatives.

The synthesis of indole-acrylonitrile hybrids has been successfully achieved via a catalyst-free Knoevenagel condensation of 3-(cyanoacetyl)indole with various aromatic aldehydes in aqueous media. researchgate.netbenthamdirect.com This method offers significant advantages, including high yields, short reaction times, mild conditions, operational simplicity, and being environmentally benign, often without the need for product purification. benthamdirect.com

Solvent-free reactions, often facilitated by grinding or microwave irradiation, represent another green approach. The Knoevenagel condensation between 5-hydroxymethylfurfural (B1680220) (HMF) and malononitrile (B47326) has been demonstrated under solvent-free conditions using a magnesium hydroxide (B78521) catalyst, achieving high yields in short reaction times. academie-sciences.fr These methodologies minimize waste and energy consumption, making them ideal for the large-scale, sustainable synthesis of β-(3-indolyl)acrylonitrile and its derivatives.

Table 4: Green Synthesis Approaches for Acrylonitrile Derivatives

| Method | Reactants | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Aqueous Media Synthesis | 3-(Cyanoacetyl)indole, Aromatic Aldehydes | Catalyst-free, Reflux | Excellent | researchgate.net |

| Solvent-Free Reaction | 5-Hydroxymethylfurfural, Malononitrile | Mg(OH)₂, 60 °C | ~90% | academie-sciences.fr |

Microwave and Ultrasound-Assisted Synthesis

Modern synthetic techniques have increasingly focused on environmentally benign and efficient processes. In this context, microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. The synthesis of β-(3-indolyl)acrylonitrile and its derivatives has significantly benefited from these energy sources, particularly through the Knoevenagel condensation.

Microwave-assisted synthesis has been effectively employed for the stereoselective preparation of (E)-2-(1H-indole-3-ylcarbonyl)-3-heteroaryl-acrylonitriles. By reacting 3-(cyanoacetyl)indole with various heteroarylaldehydes in ethanol (B145695) under microwave irradiation at 300 W and 100°C, the desired products have been obtained in yields ranging from 30% to 94%, with reaction times between 8 and 90 minutes. This method highlights the efficiency of microwave heating in accelerating the condensation reaction.

Ultrasound has also been utilized to promote the Knoevenagel condensation for the synthesis of related structures. For instance, the sonication of a cyanoacetohydrazide derivative with 1H-indole-3-carbaldehyde in the presence of piperidine (B6355638) as a catalyst has been shown to produce the corresponding arylidene derivative. nih.gov This approach demonstrates the utility of ultrasound in activating the reacting molecules and enhancing the reaction rate. While direct and extensive studies on the ultrasound-assisted synthesis of β-(3-indolyl)acrylonitrile itself are not as prevalent as microwave-assisted methods, the successful application in similar Knoevenagel condensations involving indole aldehydes suggests its high potential and viability as a green synthetic route. nih.gov

Table 1: Examples of Microwave-Assisted Synthesis of β-(3-Indolyl)acrylonitrile Analogs

| Reactants | Product | Conditions | Yield (%) | Reaction Time (min) |

|---|---|---|---|---|

| 3-(Cyanoacetyl)indole and various heteroarylaldehydes | (E)-2-(1H-Indole-3-ylcarbonyl)-3-heteroaryl-acrylonitriles | Microwave, 300 W, 100°C, Ethanol | 30-94 | 8-90 |

Chemo-, Regio-, and Stereoselective Synthesis of Substituted β-(3-Indolyl)acrylonitrile Derivatives

The synthesis of substituted β-(3-indolyl)acrylonitrile derivatives with high levels of chemo-, regio-, and stereoselectivity is crucial for the development of compounds with specific biological activities. Various synthetic strategies have been developed to control these aspects of the molecular architecture.

Chemoselectivity in the context of β-(3-indolyl)acrylonitrile derivatives often involves the selective transformation of one functional group in the presence of others. A notable example is the selective hydrogenation of the olefinic double bond in 2-(1H-indol-2-yl)-3-acrylonitriles. Using sodium borohydride (B1222165) (NaBH₄) in dimethylformamide (DMF), the C=C double bond can be reduced to a single bond without affecting the cyano or indole functionalities. This allows for the synthesis of 2-(1H-indol-2-yl)-3-phenylpropanenitriles from their unsaturated precursors.

Regioselectivity is critical when functionalizing the indole nucleus, which has multiple reactive positions. The C3 position of indole is the most nucleophilic and is typically the site of electrophilic substitution. This inherent reactivity is exploited in the synthesis of β-(3-indolyl)acrylonitrile itself, where the Knoevenagel condensation occurs at the C3-aldehyde. For the synthesis of more complex derivatives, regioselective C-acylation of the indole ring at the C3 position provides a key intermediate. For instance, the use of boron trifluoride etherate can promote the regioselective acylation of indoles with anhydrides, yielding 3-acylindoles that can then be used to construct the acrylonitrile moiety. mdpi.com Furthermore, substrate-controlled regioselective arylations of 2-indolylmethanols with indoles can lead to either bis(indolyl)methanes or 3,3'-bisindoles, demonstrating how the choice of substrates and reaction conditions can direct the outcome of the reaction.

Stereoselectivity concerning the geometry of the acrylonitrile double bond is a significant aspect of the synthesis. Both E and Z isomers can be selectively prepared. The Knoevenagel condensation of 2-(1H-indol-2-yl)acetonitrile with various aromatic and heteroaromatic aldehydes has been shown to produce the Z-configured 2-(1H-indol-2-yl)-3-acrylonitrile derivatives, as confirmed by X-ray crystal analysis. nih.govmdpi.com Conversely, the reaction of 3-(cyanoacetyl)indole with heteroarylaldehydes under microwave irradiation has been reported to stereoselectively yield the E-isomers. The choice of reactants and reaction conditions, including the solvent and catalyst, can influence the stereochemical outcome. A tunable regio- and stereoselective synthesis of Z-acrylonitrile indoles has been achieved through the reaction of 2-alkynylanilines and alkynylnitriles in the presence of ZnBr₂, where the substituent on the terminal alkyne of the 2-alkynylaniline dictates the reaction pathway. nih.gov

Table 2: Examples of Selective Synthesis of Substituted β-(3-Indolyl)acrylonitrile Derivatives

| Selectivity Type | Reaction | Key Reagents/Conditions | Product(s) | Key Finding |

|---|---|---|---|---|

| Chemoselective | Hydrogenation of the olefinic bond | NaBH₄, DMF | 2-(1H-Indol-2-yl)-3-phenylpropanenitriles | Selective reduction of the C=C bond without affecting other functional groups. |

| Regioselective | Acylation of indole | Boron trifluoride etherate, anhydrides | 3-Acylindoles | Preferential functionalization at the C3 position of the indole ring. mdpi.com |

| Stereoselective | Knoevenagel condensation | 2-(1H-Indol-2-yl)acetonitrile, aromatic aldehydes | Z-2-(1H-Indol-2-yl)-3-acrylonitriles | Formation of the Z-isomer is favored. nih.govmdpi.com |

| Stereoselective | Knoevenagel condensation | 3-(Cyanoacetyl)indole, heteroarylaldehydes, Microwave | E-2-(1H-Indole-3-ylcarbonyl)-3-heteroaryl-acrylonitriles | Stereoselective synthesis of the E-isomer. |

| Regio- and Stereoselective | Reaction of 2-alkynylanilines and alkynylnitriles | ZnBr₂ | Z-Acrylonitrile indoles | Tunable synthesis based on the substituent on the 2-alkynylaniline. nih.gov |

Elucidation of Reaction Mechanisms and Transformational Chemistry of β 3 Indolyl Acrylonitrile

Mechanistic Studies of Nucleophilic Addition Reactions to the Acrylonitrile (B1666552) Moiety

The acrylonitrile portion of the molecule is a classic Michael acceptor, rendered electrophilic by the strong electron-withdrawing effect of the nitrile group. This polarization facilitates the addition of nucleophiles to the β-carbon, breaking the carbon-carbon π-bond. wikipedia.orgmasterorganicchemistry.com This reactivity is a cornerstone of its transformational chemistry.

The Michael addition, or conjugate addition, is a principal reaction pathway for β-(3-indolyl)acrylonitrile. masterorganicchemistry.combyjus.com A wide array of nucleophiles, including enolates, amines, and thiols, can add to the activated alkene. masterorganicchemistry.comresearchgate.net The reaction is typically initiated by a base that deprotonates the nucleophile, which then attacks the β-carbon of the acrylonitrile unit. byjus.com Subsequent protonation of the resulting enolate intermediate yields the final 1,4-adduct. masterorganicchemistry.com

The stereochemical outcome of these additions is of significant interest, particularly in asymmetric synthesis. The planar nature of the intermediate enolate allows for the formation of new stereocenters, and the use of chiral catalysts or auxiliaries can induce high levels of diastereoselectivity and enantioselectivity. Research in this area focuses on controlling the facial selectivity of the nucleophilic attack to produce specific stereoisomers.

Table 1: Examples of Michael Addition Reactions

| Nucleophile (Michael Donor) | Michael Acceptor | Product Type |

|---|---|---|

| Enolates | α,β-Unsaturated Carbonyls | 1,5-Dicarbonyl Compound |

| Amines | Activated Alkenes | β-Amino Compound |

| Thiols | Activated Alkenes | β-Thioether |

| Organocuprates | α,β-Unsaturated Ketones | β-Alkylated Ketone |

β-(3-Indolyl)acrylonitrile serves as an efficient dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This concerted, pericyclic reaction involves the [π4s + π2s] cycloaddition of a 1,3-dipole to the alkene of the acrylonitrile moiety. chesci.com

A prominent example is the Huisgen [3+2] cycloaddition, which can involve various 1,3-dipoles such as azomethine ylides, nitrile oxides, and nitrones. organic-chemistry.orguchicago.edu These reactions are highly valuable due to their stereospecific and regioselective nature, allowing for the synthesis of complex heterocyclic structures like pyrrolidines and isoxazolines with controlled stereochemistry. wikipedia.orgorganicchemistrydata.org The regioselectivity is governed by both steric and electronic factors of the reacting partners. organic-chemistry.org

Table 2: Common 1,3-Dipoles in [3+2] Cycloaddition Reactions

| 1,3-Dipole | Resulting Heterocycle (with Alkene) |

|---|---|

| Azomethine Ylide | Pyrrolidine |

| Nitrile Oxide | Isoxazoline |

| Nitrone | Isoxazolidine |

| Organic Azide | Triazoline |

| Diazoalkane | Pyrazoline |

Electrophilic and Radical Functionalization of the Indole (B1671886) Nucleus

While the acrylonitrile side chain is electron-deficient, the indole nucleus remains electron-rich and is susceptible to electrophilic attack. dntb.gov.ua The C3 position, typically the most nucleophilic site in indoles, is substituted, directing electrophiles to other positions on the ring, such as C2 or the benzene (B151609) portion of the nucleus. nih.gov However, the electron-withdrawing nature of the 3-substituent deactivates the ring towards electrophilic substitution compared to unsubstituted indole. researchgate.net

Radical functionalization offers an alternative pathway for modifying the molecule. Radical reactions can be initiated photochemically or with radical initiators. acs.org For instance, a cyanomethyl radical can be generated from acetonitrile (B52724) and added to alkenes. acs.org In the context of β-(3-indolyl)acrylonitrile, radical reactions could potentially target the indole nucleus or the acrylonitrile side chain, depending on the specific radical species and reaction conditions.

Redox Chemistry of β-(3-Indolyl)acrylonitrile

The redox chemistry of β-(3-indolyl)acrylonitrile provides routes to both saturated derivatives and more complex oxidized structures.

The carbon-carbon double bond of the acrylonitrile moiety can be selectively reduced to yield the corresponding saturated derivative, β-(3-indolyl)propionitrile. A common and efficient method for this transformation is catalytic hydrogenation. researchgate.net This process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. nih.govnih.gov The reaction proceeds via the addition of hydrogen atoms across the double bond, leading to the saturated alkane structure without affecting the indole ring or the nitrile group under controlled conditions. This method is widely used for the reduction of nitriles to primary amines, though selective reduction of the alkene is also feasible. researchgate.net

The oxidation of β-(3-indolyl)acrylonitrile can target the indole ring, which is susceptible to oxidation. Depending on the oxidant and reaction conditions, various products can be obtained. For example, oxidation of related indole derivatives like indole-3-propionic acid with peroxidase systems can lead to the modification of the indole nucleus. nih.gov A study on the oxidation of indole-3-propionic acid by peroxomonosulphate in an acetonitrile medium indicated an ionic mechanism, suggesting that similar pathways could be relevant for β-(3-indolyl)acrylonitrile. zenodo.org Such reactions can lead to the formation of oxindoles or other functionalized indole cores, providing a pathway to increase molecular complexity. The acrylonitrile group itself is generally resistant to oxidation under these conditions, but harsh oxidative conditions could lead to its degradation. mdpi.com

Rearrangement Reactions and Isomerization Pathways (e.g., E/Z Isomerization)

The β-(3-Indolyl)acrylonitrile molecule, possessing a polarized carbon-carbon double bond conjugated with both an indole ring and a nitrile group, is susceptible to various rearrangement and isomerization reactions. These transformations are primarily centered around the acrylonitrile moiety, leading to geometrically distinct isomers or structurally rearranged products.

The most prominent isomerization pathway for β-(3-Indolyl)acrylonitrile is the interconversion between its (E) and (Z) geometric isomers. This process can be induced through thermal or photochemical means.

Photochemical E/Z Isomerization:

Ultraviolet (UV) or visible light irradiation can promote the isomerization of the thermodynamically more stable (E)-isomer to the (Z)-isomer. The mechanism involves the absorption of a photon, leading to the excitation of a π electron to a π* antibonding orbital. This excitation reduces the double bond character, allowing for rotation around the central carbon-carbon single bond. Subsequent relaxation to the ground state can then yield either the (E) or (Z) isomer. The photostationary state, which is the equilibrium ratio of the two isomers under irradiation, is dependent on the excitation wavelength and the molar absorptivities of the isomers at that wavelength.

Thermal E/Z Isomerization:

While generally less facile than photochemical isomerization, thermal energy can also overcome the rotational barrier of the double bond to induce isomerization. The (Z)-isomer, being sterically more hindered and thus thermodynamically less stable, can often be converted back to the (E)-isomer upon heating. The rate of this thermal isomerization is dependent on the temperature and the solvent polarity.

Beyond simple geometric isomerization, the indole nucleus and the activated double bond of the acrylonitrile group can potentially participate in more complex sigmatropic rearrangements, although specific examples for β-(3-Indolyl)acrylonitrile are not extensively documented in the literature. Theoretically, uchicago.edugoogle.com-sigmatropic shifts could occur under specific conditions, leading to the migration of a substituent. However, such rearrangements would need to overcome significant activation energy barriers.

| Isomerization Type | Conditions | Driving Force | Outcome |

| Photochemical | UV or visible light | Photon absorption, π → π* transition | Interconversion between (E) and (Z) isomers |

| Thermal | Heat | Overcoming rotational energy barrier | Conversion of less stable isomer to more stable isomer |

Heterocyclic Annulation and Cyclization Reactions Utilizing the Indolylacrylonitrile Scaffold

The electron-deficient nature of the β-carbon in the acrylonitrile moiety, coupled with the nucleophilic character of the indole ring, makes β-(3-Indolyl)acrylonitrile a versatile precursor for the synthesis of various fused heterocyclic systems. These reactions, often involving cycloaddition or intramolecular cyclization pathways, lead to the formation of new rings fused to the indole core.

[4+2] Cycloaddition Reactions:

A notable example of heterocyclic annulation involves the copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) catalyzed [4+2] cycloaddition (Diels-Alder type) reaction of a closely related derivative, indole-3-acrylate, with vinyl ketones. This reaction proceeds to form carbazole (B46965) derivatives. While not directly involving the nitrile group, this reaction highlights the reactivity of the indolyl-substituted activated double bond as a dienophile. It is plausible that β-(3-Indolyl)acrylonitrile could participate in similar cycloaddition reactions with suitable dienes to afford tetrahydrocarbazole derivatives after a subsequent aromatization step. The reaction would likely be promoted by Lewis acid catalysis to enhance the dienophilic character of the acrylonitrile moiety.

Photocyclization Reactions:

Photocyclization represents another important pathway for constructing fused heterocyclic systems from indolylacrylonitrile derivatives. For instance, irradiation of 1-(α-indolyl)-2-(β-pyridyl)acrylonitrile has been shown to induce an intramolecular cyclization. This process likely involves an excited state intramolecular proton transfer followed by cyclization and subsequent oxidation to yield a fused pyridopyridoindole system. This type of reaction underscores the potential of the indolylacrylonitrile scaffold to generate complex polycyclic aromatic systems under photochemical conditions.

Intramolecular Cyclization:

The inherent functionality within the β-(3-Indolyl)acrylonitrile structure allows for intramolecular cyclization reactions. For example, under specific conditions, the nitrogen of the indole ring or a substituent on the indole nitrogen could potentially act as a nucleophile, attacking the electron-deficient β-carbon of the acrylonitrile moiety. This would lead to the formation of a new ring fused at the 2 and 3 positions of the indole. The feasibility of such reactions would be highly dependent on the substitution pattern of the indole ring and the reaction conditions employed (e.g., acid or base catalysis).

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| [4+2] Cycloaddition (inferred for acrylonitrile) | β-(3-Indolyl)acrylonitrile, Diene | Lewis Acid (e.g., Cu(OTf)₂) | Tetrahydrocarbazole derivative |

| Photocyclization | 1-(α-Indolyl)-2-(β-pyridyl)acrylonitrile | UV light | Pyridopyridoindole derivative |

| Intramolecular Cyclization | Substituted β-(3-Indolyl)acrylonitrile | Acid or Base | Fused indole derivative |

Computational Chemistry and Advanced Theoretical Studies of β 3 Indolyl Acrylonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic characteristics of molecules. DFT calculations for β-(3-Indolyl)acrylonitrile enable a detailed understanding of its structure, stability, and chemical behavior by analyzing its electron density distribution.

Frontier Molecular Orbital (FMO) theory is pivotal for explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its capacity to accept electrons. nih.govresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov Conversely, a small gap signifies a molecule that is more polarizable and reactive. ijarset.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing quantitative measures of a molecule's chemical behavior. mdpi.com These include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. researchgate.net Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." ijarset.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability. researchgate.net

Electronegativity (χ): The power of a molecule to attract electrons, calculated as χ = -(EHOMO + ELUMO) / 2. researchgate.net

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Theoretical studies on related indole-acrylonitrile structures provide reference points for the expected values for β-(3-Indolyl)acrylonitrile.

| Parameter | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.99 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -3.09 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 2.90 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 1.45 |

| Chemical Softness | S | 1 / η | 0.69 |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 4.54 |

Data are hypothetical based on representative values for similar structures found in literature. researchgate.net

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification and characterization of transition states (TS). arxiv.org A transition state is a specific configuration along the reaction coordinate that corresponds to the highest energy point on that path. nih.govrutgers.edu By modeling the reaction pathway, researchers can elucidate reaction mechanisms, calculate activation energies, and predict the feasibility of a chemical transformation.

For β-(3-Indolyl)acrylonitrile, theoretical modeling can be applied to various reactions, such as the Knoevenagel condensation used in its synthesis or subsequent functionalization reactions. nih.gov Computational analysis can confirm the structure of the transition state, revealing the bond-breaking and bond-forming processes that occur during the reaction. This provides a molecular-level understanding that is often difficult to obtain through experimental means alone. rutgers.edu

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment (e.g., solvent molecules). researchgate.net

For β-(3-Indolyl)acrylonitrile, MD simulations can reveal its preferred conformations in different solvents, the rotational barriers around its single bonds, and the dynamics of its interaction with biological targets. By simulating the molecule's trajectory over nanoseconds or longer, researchers can identify stable and transient conformations and understand how intermolecular forces, such as hydrogen bonds and van der Waals interactions, influence its behavior. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld Surface Analysis for Intermolecular Interactions

To rigorously analyze the intermolecular interactions that govern the solid-state structure of β-(3-Indolyl)acrylonitrile, advanced theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are employed.

QTAIM , developed by Richard Bader, defines chemical concepts like atoms and bonds based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.orgwiley-vch.de A bond path, a line of maximum electron density linking two nuclei, and its associated bond critical point (BCP) are used to characterize the nature of chemical bonds. wiley-vch.de The properties at the BCP, such as electron density and its Laplacian, can distinguish between shared (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. muni.cz

Hirshfeld surface analysis provides a unique way to visualize and quantify intermolecular interactions in a crystal lattice. nih.govbuketov.edu.kz The Hirshfeld surface is constructed around a molecule, partitioning the crystal space into regions where the electron density contribution from the molecule of interest is greater than that from any other molecule. nih.gov By mapping properties like normalized contact distance (dnorm) onto this surface, specific intermolecular contacts can be identified. nih.gov The analysis is often complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts and provide quantitative percentages for different interaction types. nih.gov

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 38-45% | Represents the most abundant, though generally weak, van der Waals contacts. nih.goviucr.org |

| C···H / H···C | 20-26% | Corresponds to C–H···π interactions, which are significant in stabilizing the crystal packing of aromatic systems. nih.govnih.gov |

| O···H / H···O | 14-24% | Indicates the presence of C–H···O hydrogen bonds, often involving carbonyl or sulfonyl groups in derivatives. nih.govnih.gov |

| N···H / H···N | ~15-30% | Highlights N–H···N or C–H···N hydrogen bonds, crucial for molecules with amine or nitrile functionalities. iucr.org |

Data ranges are based on published analyses of various indole-containing crystal structures. nih.govnih.goviucr.org

Prediction and Validation of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which serves as a powerful tool for structural validation and interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for calculating 1H and 13C NMR chemical shifts. nih.govnih.gov Comparing the computed shifts with experimental values can confirm the proposed molecular structure and aid in the assignment of complex spectra. researchgate.net

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. nih.gov The calculated vibrational frequencies and their corresponding modes, often analyzed through Potential Energy Distribution (PED), help in assigning the bands observed in experimental spectra to specific molecular motions (e.g., C=C stretching, N-H bending). nih.gov

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra. nih.gov It provides information about the electronic transitions between molecular orbitals, allowing for the prediction of the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic and Binding Site Insights (excluding clinical efficacy)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comwikipedia.org QSAR models are built by correlating calculated molecular descriptors (physicochemical, electronic, steric, topological) with an observed biological response. researchgate.netnih.gov

For derivatives of β-(3-Indolyl)acrylonitrile, QSAR studies can provide valuable insights into the structural features that govern their interactions with a biological target. nih.govnih.gov By identifying which molecular descriptors are most influential, a QSAR model can suggest the mechanism of action. For instance, if electronic parameters like partial atomic charges or HOMO/LUMO energies are highly correlated with activity, it may imply that electronic interactions are critical for binding. nih.gov Similarly, the importance of steric descriptors might point to a specific shape requirement for fitting into a binding pocket. nih.gov This approach helps in the rational design of new analogues by focusing on modifying the molecular features identified as crucial for activity. jocpr.com

Advanced Analytical Techniques for Characterization and Quantification in Research Contexts

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Derivatization Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of beta-(3-Indolyl)acrylonitrile. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the molecule. This capability is critical for confirming the molecular formula and distinguishing between compounds with the same nominal mass.

In the analysis of indole-acrylonitrile derivatives, techniques such as Electrospray Ionization (ESI) are commonly used. mdpi.comnih.gov ESI-MS allows for the soft ionization of the molecules, typically yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, from which the molecular weight can be precisely determined. mdpi.com For instance, the analysis of 2-(1H-indol-2-yl)-3-phenylacrylonitrile and 2-(1H-indol-2-yl)-3-(4-methoxyphenyl)acrylonitrile using ESI-MS yielded [M-H]⁻ ions at m/z 243 and 273, respectively, confirming their molecular weights. mdpi.com

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to analyze derivatization products. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, researchers can deduce the structure of the original molecule and identify the sites of derivatization, providing a deeper level of structural detail. Ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS/MS) represents a powerful platform for both the identification and quantification of target molecules in complex mixtures. murdoch.edu.au

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For this compound, both one-dimensional (¹H and ¹³C NMR) and multi-dimensional techniques are employed to assemble its complete structural and stereochemical profile. nih.govnih.gov

¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. mdpi.comnih.gov However, for a comprehensive assignment of all signals and to resolve ambiguities, multi-dimensional NMR is essential.

2D NMR Techniques: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. iupac.org

HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached, simplifying the assignment of the carbon backbone.

HMBC detects longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for connecting different fragments of the molecule, such as linking the protons on the acrylonitrile (B1666552) moiety to the carbons of the indole (B1671886) ring. iupac.org

Stereochemistry: A significant challenge in the characterization of this compound is the determination of the stereochemistry (E/Z configuration) of the alkene double bond. It has been reported that routine 1D and 2D NMR methods can be insufficient to definitively establish this configuration. mdpi.comnih.gov

Solid-State NMR: This technique provides detailed information about the structure, conformation, and dynamics of molecules in the solid state. nih.gov Solid-state NMR can be used to study polymorphism, identify short-range interactions, and characterize the molecule in a crystalline or amorphous solid form, complementing data from solution-state NMR and X-ray crystallography. nih.govnist.gov

| Nucleus | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|

| ¹H | 3.91 (s, 3H), 3.93 (s, 6H) | Methoxy Protons (-OCH₃) |

| ¹H | 6.89 (s, 2H) | Trimethoxyphenyl Ring Protons |

| ¹H | 7.26–7.50 (m, 3H) | Indole Ring Protons |

| ¹H | 7.79 (s, 1H), 7.81 (s, 1H) | Vinyl and Indole Protons |

| ¹H | 8.45–8.46 (d, 1H) | Indole Ring Proton |

| ¹H | 8.91 (bs, 1H) | Indole NH Proton |

| ¹³C | 56.57, 61.28 | Methoxy Carbons (-OCH₃) |

| ¹³C | 102.92 - 153.76 | Aromatic, Vinyl, and Nitrile Carbons |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including absolute confirmation of stereochemistry. acs.orgresearchgate.net This technique is particularly vital for this compound derivatives where other methods, such as NMR, fail to unambiguously assign the geometry of the C=C double bond. nih.gov

In a study of a representative indole-acrylonitrile derivative, X-ray analysis was essential to confirm that the molecule adopted the Z-configuration at the double bond. mdpi.comnih.gov Such analysis provides precise data on bond lengths, bond angles, and torsion angles.

Conformational analysis is another key output of X-ray crystallography. For example, the crystal structure of (Z)-3-(1H-indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile revealed significant details about its solid-state conformation. nih.gov The indole and trimethoxyphenyl rings were not coplanar with the vinyl double bond, exhibiting dihedral angles of 38.94° and 21.96°, respectively. nih.gov This deviation from planarity is attributed to steric hindrance around the double bond. The analysis also identified intermolecular hydrogen bonds that dictate the crystal packing. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₁₈N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.3384 (4) |

| b (Å) | 21.1383 (8) |

| c (Å) | 6.9570 (3) |

| β (°) | 93.610 (2) |

| Volume (ų) | 1664.11 (11) |

| Z | 4 |

Advanced Chromatographic Methods for Purity Assessment and Complex Mixture Analysis

Advanced chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of this compound in research samples. These methods are crucial for assessing the purity of synthesized compounds and for analyzing them within complex matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity assessment. Using a suitable stationary phase (e.g., C18) and mobile phase, it can effectively separate the target compound from starting materials, byproducts, and other impurities. When coupled with detectors like a Diode-Array Detector (DAD), it can provide preliminary spectral information (UV-Vis spectrum) that aids in peak identification.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of this compound, GC-MS is a powerful technique. researchgate.net The gas chromatograph separates components of a mixture, which are then ionized and detected by the mass spectrometer, providing both retention time and mass spectral data for robust identification. epa.govhpst.cz Headspace GC is a specific application useful for analyzing residual volatile compounds. hpst.cz

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the superior separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. mdpi.com This technique is broadly applicable to a wide range of indole acrylonitrile derivatives, including those that are not volatile enough for GC. It is widely used for reaction monitoring, purity confirmation, and quantitative analysis in various research contexts. mdpi.comnih.gov

Spectroscopic Methods for Structural Probing and Electronic Behavior

A variety of spectroscopic methods are used to probe the structural features and electronic properties of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. The spectrum of this compound and its derivatives shows characteristic absorption bands. A very strong and sharp absorption band corresponding to the nitrile (C≡N) stretching vibration is consistently observed around 2222-2229 cm⁻¹. mdpi.comresearchgate.net Other key peaks include the N-H stretch of the indole ring (around 3350 cm⁻¹) and C=C stretching vibrations. mdpi.commdpi.com

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole ring is a strong chromophore, and its absorption spectrum is sensitive to substitution. The parent indole molecule exhibits a λₘₐₓ around 270 nm. ecnu.edu.cnnih.gov The extended conjugation provided by the acrylonitrile side chain is expected to cause a bathochromic (red) shift in the absorption maximum.

Fluorescence Spectroscopy: Indole and its derivatives are well-known for their fluorescent properties. Fluorescence spectroscopy can be used to study the electronic structure and excited-state behavior of this compound and investigate its interactions with other molecules or its local environment.

UV-Photoelectron Spectroscopy (UV-PES): This advanced technique provides direct experimental measurement of the energies of occupied molecular orbitals by determining the ionization energies of the molecule. thermofisher.comacs.org For the parent indole molecule, the highest occupied molecular orbital (HOMO) has an ionization energy of 7.9 eV. nih.govacs.org Studies on related beta-heterosubstituted acrylonitriles have shown a "push-pull" effect, where the donor group (indole) and the electron-withdrawing nitrile group combine to stabilize the electronic structure. nih.gov UV-PES, often combined with quantum chemical calculations, offers deep insight into the electronic behavior of the molecule. acs.orgnih.gov

| Technique | Feature | Typical Value / Observation | Reference |

|---|---|---|---|

| FT-IR | Nitrile (C≡N) Stretch | ~2222-2229 cm⁻¹ | mdpi.comresearchgate.net |

| FT-IR | Indole (N-H) Stretch | ~3350-3360 cm⁻¹ | mdpi.com |

| UV-Vis | λₘₐₓ of parent indole | ~270 nm | ecnu.edu.cnnih.gov |

| UV-PES | HOMO Ionization Energy (Indole) | 7.9 eV | nih.govacs.org |

Applications of β 3 Indolyl Acrylonitrile As a Versatile Synthetic Building Block in Research

Precursor in the Synthesis of Complex Indole (B1671886) Alkaloids and Natural Product Analogs

The indole ring is a foundational structural motif in a vast number of natural products, particularly in the large family of indole alkaloids, which exhibit a wide array of biological activities. encyclopedia.pubnih.gov Synthetic chemists often seek efficient pathways to construct these complex molecules. While β-(3-indolyl)acrylonitrile is a logical precursor for introducing the tryptamine-like side chain characteristic of many alkaloids, its documented application in the total synthesis of complex, polycyclic indole alkaloids is not extensively reported in flagship syntheses.

However, its value is demonstrated in the synthesis of natural product analogs. A notable example is the total synthesis of Indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside, a cytotoxic C-glycoside isolated from Isatis indigotica. nih.gov Key steps in the synthesis of this natural product analog involve the construction of the indole core, which is then elaborated to include the acetonitrile (B52724) side chain, a structure closely related to β-(3-indolyl)acrylonitrile. nih.gov The synthetic strategies developed for such molecules underscore the potential of functionalized indoleacrylonitriles to serve as key intermediates in accessing structurally novel analogs of biologically active natural products, even if their role in total synthesis of more complex alkaloids like Dragmacidin D or Hyrtinadine A is not established. synarchive.comscilit.com

Building Block for Novel Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines, Pyrimidines, Quinolines Fused with Indole)

The reactivity of β-(3-indolyl)acrylonitrile and its direct precursor, 3-cyanoacetyl indole, makes them ideal starting materials for constructing a variety of nitrogen-containing heterocyclic systems through cyclization and multicomponent reactions. acs.orgresearchgate.net

Quinolines: The acrylonitrile (B1666552) indole framework can be directly converted into 3-cyanoquinolines. A tunable synthesis method involving the reaction of 2-alkynylanilines and alkynylnitriles can produce acrylonitrile indoles, which can then be transformed into the quinoline (B57606) ring system, demonstrating an intriguing synthetic utility of this scaffold. nih.gov Furthermore, related indole derivatives are extensively used to build the tetracyclic-fused indolo[2,3-b]quinoline system, the core structure of alkaloids like cryptotackieine. mdpi.com

Pyrimidines: Indolyl-pyrimidine derivatives can be synthesized from chalcones derived from indole-3-aldehyde. These chalcones, which are α,β-unsaturated ketones structurally similar to β-(3-indolyl)acrylonitrile, are reacted with urea, thiourea, or guanidine (B92328) hydrochloride to yield the corresponding hydroxy-, thio-, or amino-pyrimidines. encyclopedia.pubnih.gov This reaction pathway highlights how the unsaturated bond and the group adjacent to the indole ring are pivotal for the cyclization process to form the pyrimidine (B1678525) ring.

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| Indolyl Chalcone | Urea | 4-(Indol-3-yl)-6-phenyl-2-hydroxypyrimidine | encyclopedia.pub |

| Indolyl Chalcone | Thiourea | 4-(Indol-3-yl)-6-phenyl-2-thiopyrimidine | encyclopedia.pub |

| Indolyl Chalcone | Guanidine HCl | 4-(Indol-3-yl)-6-phenyl-2-aminopyrimidine | encyclopedia.pub |

Pyridines: The synthesis of indole-pyridine derivatives is readily achieved through one-pot multicomponent reactions. For instance, 2-(1H-Indol-3-yl)-6-methoxy-4-arylpyridine-3,5-dicarbonitrile can be prepared efficiently, showcasing the utility of indole-based starting materials in constructing complex pyridine (B92270) systems. scilit.comresearchgate.net Research has demonstrated the synthesis of various 4-aryl-6-(1H-indol-3-yl)-2,2-bipyridine-5-carbonitrile derivatives via the reaction of 3-(cyanoacetyl)indole with aldehydes and other components, further cementing the role of this precursor. researchgate.net

Pyrroles: Indole-appended pyrroles are another class of heterocycles accessible from indole-based building blocks. Synthetic strategies have been developed for the regioselective construction of 3-pyrazolyl indole derivatives, and similar principles can be applied to pyrrole (B145914) synthesis, often involving cyclocondensation reactions. nih.gov

Role in the Design and Synthesis of Functional Materials and Probes (e.g., Chromophores, Fluorescent Probes) for Chemical Research

The extended π-conjugated system of β-(3-indolyl)acrylonitrile, which features an electron-donating indole ring and an electron-withdrawing acrylonitrile group, forms a classic donor-π-acceptor (D-π-A) structure. This electronic arrangement is the foundation for creating molecules with interesting photophysical properties, such as chromophores and fluorescent probes. nih.gov

Indole derivatives are widely used as fluorescent probes for biological and electrochemical sensing due to their strong fluorescence emission in solution. nih.gov The functionalization of the β-(3-indolyl)acrylonitrile scaffold allows for the fine-tuning of these properties. For example, piperazine-hybridized coumarin (B35378) indolylcyanoenones have been synthesized and used as fluorescent probes to measure intracellular reactive oxygen species (ROS) accumulation. In these systems, the indolylcyanoenone part acts as the fluorophore whose emission properties are modulated by the cellular environment.

Furthermore, derivatives of 3-cyanoacetyl indole have been used to create colorimetric sensors. For instance, 5-(1H-indol-3-yl)-pyrazolyl derivatives synthesized from 3-cyanoacetyl indole act as sensors for anions like fluoride (B91410) (F⁻), showing a distinct color change upon detection due to the deprotonation of the indole-NH proton. acs.org The inherent electronic characteristics of the indolyl acrylonitrile core make it a prime candidate for developing novel chemosensors, pH-sensitive probes, and components of molecular logic gates. nih.govacs.org

| Probe Type | Target Analyte | Sensing Mechanism | Reference |

|---|---|---|---|

| Indolylcyanoenone Derivative | Intracellular ROS | Fluorescence Intensity Change | |

| 5-(1H-indol-3-yl)-pyrazolyl Derivative | Fluoride Anion (F⁻) | Colorimetric Change (Deprotonation) | acs.org |

| Styrylcyanine-based Indole Derivative | pH | pH-dependent Fluorescence Emission | nih.gov |

Ligand Design and Coordination Chemistry Studies

The β-(3-indolyl)acrylonitrile structure contains multiple potential coordination sites for metal ions, including the indole nitrogen, the nitrile nitrogen, and the π-system. This makes its derivatives attractive candidates for the design of novel ligands in coordination chemistry.

Research has shown the synthesis of (p-cymene)Ru(II) piano-stool complexes using N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles as ligands. researchgate.net In these complexes, the ligand coordinates with the ruthenium center, creating organometallic compounds with potential applications in catalysis or medicinal chemistry. The indole scaffold, combined with the nitrile group, provides a bidentate or potentially polydentate coordination environment that can stabilize various metal centers.

Biological and Biomedical Research Applications: Mechanistic and Molecular Insights of β 3 Indolyl Acrylonitrile

Investigation of Molecular Targets and Pathways in In Vitro Cellular Models

In vitro studies using various cellular models have been instrumental in identifying the molecular targets and biochemical pathways affected by β-(3-indolyl)acrylonitrile and its derivatives. A primary focus of this research has been on their antiproliferative effects, with tubulin emerging as a key molecular target.

Several studies have shown that indole-acrylonitrile derivatives can exert potent antiproliferative effects against a range of human tumor cell lines by interacting with the microtubule network. nih.gov Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport, making them a validated target for anticancer therapeutics. nih.gov Molecular docking studies have predicted that these compounds bind to the colchicine-binding site on β-tubulin. nih.govnih.gov This interaction disrupts microtubule polymerization, leading to a halt in the cell cycle at the G2/M phase and subsequent induction of apoptosis. mdpi.com The binding is stabilized by a network of interactions, including hydrogen bonds and hydrophobic contacts, facilitated by the acrylonitrile (B1666552) group. nih.gov

Beyond tubulin, some heteroaryl-acrylonitrile compounds have been suggested to interact with nucleic acids. Evidence of significant interaction with calf thymus DNA (ct-DNA) suggests that DNA binding could be another mechanism contributing to their antitumor properties. nih.gov Furthermore, certain indole (B1671886) heteroaryl-acrylonitrile derivatives have been identified as inhibitors of NADPH oxidase 2 (NOX2), a key enzyme in producing reactive oxygen species (ROS) that is implicated in inflammatory and cardiovascular diseases.

| Derivative Class | Primary Molecular Target | Binding Site | Cellular Consequence |

|---|---|---|---|

| Indole-Acrylonitriles | β-Tubulin | Colchicine-binding site | Inhibition of microtubule polymerization, G2/M cell cycle arrest, Apoptosis |

| 3-Aryl-2-(benzimidazol-2-yl)acrylonitriles | ct-DNA | Not specified | Antitumor properties |

| Indole heteroaryl-acrylonitriles | NADPH Oxidase 2 (NOX2) | Not specified (prevents p47phox translocation) | Reduction of oxidative stress |

Enzyme Inhibition and Activation Studies (e.g., Tryptophan Synthase, Indoleamine 2,3-Dioxygenase, α-Glucosidase)

The indole structure is analogous to tryptophan, suggesting that indole-containing compounds could interact with enzymes involved in tryptophan metabolism. However, the specific effects of β-(3-indolyl)acrylonitrile on these enzymes are not well-documented, with available research often focusing on structurally similar analogues.

Tryptophan Synthase: This enzyme catalyzes the final steps in tryptophan biosynthesis. google.com Studies have shown that indole-3-acrylic acid, a close structural analogue of β-(3-indolyl)acrylonitrile where a carboxylic acid replaces the nitrile group, is an inhibitor of tryptophan synthase from Neurospora crassa. nih.govnih.gov The inhibition is partially competitive with respect to serine. nih.govnih.gov However, there is no direct evidence to confirm that β-(3-indolyl)acrylonitrile itself acts as an inhibitor of this enzyme.

Indoleamine 2,3-Dioxygenase (IDO): IDO is a key enzyme in the kynurenine (B1673888) pathway, which metabolizes tryptophan. Its overexpression in the tumor microenvironment leads to immunosuppression. frontiersin.orglabcorp.com Research on the inhibitory effects of various indole derivatives has shown a high degree of structural specificity. Notably, studies have demonstrated that while compounds like indole-3-acetamide (B105759) and indole-3-acetonitrile (B3204565) are potent inhibitors of the related enzyme tryptophan 2,3-dioxygenase (TDO), they exhibit no inhibitory activity against indoleamine 2,3-dioxygenase (IDO). nih.gov This suggests that β-(3-indolyl)acrylonitrile is unlikely to be a direct inhibitor of IDO.

α-Glucosidase: This enzyme is a key target for managing type 2 diabetes, as its inhibition slows the absorption of glucose. youtube.com While a wide variety of natural and synthetic compounds, including many indole derivatives like 3,3-di(indolyl)indolin-2-ones and bis(indol-3-yl) methanes, have been identified as potent α-glucosidase inhibitors, there is currently no specific data in the scientific literature detailing the inhibitory activity of β-(3-indolyl)acrylonitrile against this enzyme. nih.govnih.gov

Receptor Binding Affinity and Ligand-Receptor Interaction Studies through Molecular Docking and Biophysical Methods

Molecular docking and other computational methods have provided significant insights into the potential binding modes of β-(3-indolyl)acrylonitrile derivatives with their biological targets, guiding further experimental validation.

As mentioned, the primary target elucidated through these methods is tubulin. Docking studies consistently place indole-acrylonitrile derivatives within the colchicine (B1669291) binding site of β-tubulin. nih.govnih.gov These in silico models predict that the indole ring penetrates deep into a hydrophobic pocket of the receptor, while the acrylonitrile moiety forms crucial hydrogen bonds with key amino acid residues, such as those in the α-T5 loop, which stabilizes the ligand-receptor complex. frontiersin.org This binding is predicted to prevent the conformational changes necessary for microtubule polymerization, thus explaining the observed antimitotic activity. frontiersin.org

The versatility of the indole scaffold also suggests potential interactions with other receptors. For instance, various indole derivatives have been designed and shown to bind with high affinity to serotonin (B10506) receptors, such as 5-HT1A and 5-HT2A. The primary anchoring interaction for these ligands is an electrostatic bond between a protonatable nitrogen atom and a conserved aspartate residue (Asp 3.32) in the receptor's binding pocket. While these studies were not performed on β-(3-indolyl)acrylonitrile itself, they highlight the capacity of the indole core to serve as a pharmacophore for various G protein-coupled receptors.

| Compound Class | Predicted Target | Methodology | Key Predicted Interactions |

|---|---|---|---|

| Indole-substituted furanones | β-Tubulin | Molecular Docking | Binding within the colchicine binding site |

| Indole-acrylonitriles | β-Tubulin | Molecular Docking | Hydrophobic interactions (indole ring), H-bonds (acrylonitrile moiety) with α-T5 loop |

| Indole derivatives (general) | Serotonin Receptors (5-HT1A/2A) | Molecular Docking | Electrostatic interaction with conserved Asp 3.32 |

Modulatory Effects on In Vitro Cellular Processes and Signaling Pathways (e.g., Apoptosis, Autophagy, Inflammation)

The interaction of β-(3-indolyl)acrylonitrile derivatives with molecular targets like tubulin initiates a cascade of events that modulate fundamental cellular processes, including programmed cell death and inflammatory responses.

Apoptosis: The induction of apoptosis is a hallmark of many anticancer agents. Indole-acrylonitrile derivatives have been shown to trigger this process in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.gov Activation of the extrinsic pathway involves the upregulation of death receptors and subsequent activation of initiator caspase-8. nih.gov The intrinsic pathway is modulated by the Bcl-2 family of proteins. Treatment with these compounds can lead to a decreased ratio of anti-apoptotic proteins (like Bcl-2) to pro-apoptotic proteins (like Bax), resulting in mitochondrial membrane permeabilization, cytochrome c release, and activation of initiator caspase-9. nih.govmdpi.com Both pathways converge on the activation of executioner caspase-3, which cleaves key cellular substrates like poly-(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis. nih.gov The pro-apoptotic effects are also linked to the inhibition of survival signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. mdpi.commdpi.com

Autophagy: Autophagy is a cellular self-degradation process that can either promote cell survival or contribute to cell death, depending on the context. nih.gov While some indole-related compounds have been shown to modulate autophagy, the specific effects of β-(3-indolyl)acrylonitrile on this process are not well-characterized in the existing literature. Given the complex interplay between apoptosis and autophagy, this remains an important area for future investigation.

Inflammation: Several indole-acrylonitrile derivatives have demonstrated anti-inflammatory properties. nih.gov The underlying mechanism is believed to involve the modulation of key inflammatory signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov Studies on the broader class of acrylonitriles have shown that their effects can be mediated through the TLR4/NF-κB signaling pathway. nih.gov It is hypothesized that indole-acrylonitrile compounds may exert their anti-inflammatory effects by inhibiting the activation and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators. nih.govresearchgate.net

Application in Chemical Biology as Tools and Probes (e.g., Fluorescent Tags, Affinity Labels)

The structural features of the indole nucleus make it an attractive scaffold for the development of chemical tools and probes for studying biological systems. The indole ring system is intrinsically fluorescent, and its photophysical properties can be tuned through chemical modification.

Researchers have successfully functionalized various indole derivatives with different fluorophores to create high-affinity fluorescent probes. nih.govacs.org For example, indole derivatives have been tagged with dyes to create probes for visualizing sigma receptors in living cells using fluorescence microscopy. nih.govacs.org These tools are invaluable for studying receptor localization, trafficking, and ligand-receptor interactions in real-time.

Despite this potential, there are currently no specific reports in the scientific literature describing the use of β-(3-indolyl)acrylonitrile itself as a fluorescent tag or an affinity label. The development of such probes would require chemical modification to incorporate a fluorophore or a reactive group for covalent labeling, respectively. Given the compound's interaction with targets like tubulin, an affinity label based on the β-(3-indolyl)acrylonitrile scaffold could be a powerful tool for mapping the binding site and identifying interacting proteins.

Future Directions and Emerging Research Opportunities for β 3 Indolyl Acrylonitrile

The scaffold of β-(3-Indolyl)acrylonitrile, combining the privileged indole (B1671886) nucleus with the reactive acrylonitrile (B1666552) moiety, presents a fertile ground for future scientific exploration. researchgate.netresearchgate.net As researchers seek to develop novel therapeutics and functional molecules, this compound stands as a promising starting point. The convergence of advanced computational tools, innovative synthetic methodologies, and sophisticated analytical techniques is poised to unlock its full potential. This article explores the emerging research opportunities and future directions for β-(3-Indolyl)acrylonitrile, focusing on the integration of cutting-edge technologies and strategies.

Q & A

Q. What are the validated synthetic routes for beta-(3-Indolyl)acrylonitrile, and how can reaction conditions be optimized for reproducibility?

this compound synthesis often involves nucleophilic substitution or condensation reactions. For example, a method analogous to acrylonitrile derivatives involves reacting ethyl 3-methyl-2-benzofurancarboxylate with acetonitrile in the presence of sodium hydride, followed by treatment with carbon disulfide and methyl iodide to form bis(methylthio)acrylonitrile intermediates . Key parameters include temperature control (e.g., 0–5°C for exothermic steps), stoichiometric ratios, and purification via column chromatography. Validation requires NMR and mass spectrometry to confirm structural integrity.

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

Method validation should follow protocols similar to acrylonitrile analysis. For instance, gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (e.g., m/z = 53 for acrylonitrile) can achieve precision with relative standard deviations (RSD) of 0.77–4% across triplicate samples . Calibration curves (1–100 ng/mL) and recovery studies (spiked samples) are essential. Interference testing, as demonstrated in acrylonitrile studies, ensures no cross-reactivity with structurally similar metabolites like 3-methylfuran .

Advanced Research Questions

Q. What experimental designs address contradictions in this compound’s genotoxicity data between in vitro and in vivo models?

Discrepancies in genotoxicity (e.g., positive Ames tests vs. negative micronucleus assays) may arise from metabolic differences. A tiered approach is recommended:

- In vitro: Use liver S9 fractions to simulate metabolic activation.

- In vivo: Measure DNA adducts in target tissues (e.g., liver) via ³²P-postlabeling, as done for acrylonitrile, which showed adduct formation in hepatic DNA but inconsistent results in other tissues .

- Confounding factors: Account for species-specific detoxification pathways (e.g., glutathione conjugation) and exposure duration .

Q. How can copolymerization studies optimize this compound’s reactivity ratios in polymer synthesis?

Reactivity ratios (r₁, r₂) for copolymerization (e.g., with styrene) require experimental designs that minimize confidence intervals. For acrylonitrile-styrene systems, low monomer compositions (e.g., 3% styrene) improve r₂ estimation precision . Use high-throughput screening with varying feed ratios and monitor conversion via FTIR or NMR. Computational tools like the Mayo-Lewis equation can model monomer consumption rates.

Q. What computational strategies predict this compound’s binding affinity in antimicrobial studies?

Molecular docking (e.g., AutoDock Vina) and Hirshfeld surface analysis can identify key interactions. For acrylonitrile derivatives, docking against E. coli FabH enzyme (PDB ID: 1HNJ) revealed hydrogen bonding with Thr₈₇ and hydrophobic interactions with Met₁₉₃ . Pair these with molecular dynamics simulations (200 ns) to assess binding stability under physiological conditions.

Data Interpretation and Methodological Challenges

Q. How should researchers resolve discrepancies between this compound’s carcinogenicity in rodents versus epidemiological data?

Rodent studies show CNS and Zymbal gland tumors, but human data are inconclusive . Mitigate bias by:

- Exposure characterization: Use biomarkers like urinary N-acetyl-S-cyanoethylcysteine to confirm human exposure levels .

- Confounding variables: Adjust for smoking status in occupational cohorts, as acrylonitrile is a tobacco smoke constituent .

- Mechanistic studies: Compare species-specific CYP2E1 enzyme activity, critical for acrylonitrile metabolism .

Q. Why are this compound metabolites often undetectable in urine, and how can sensitivity be improved?

Complete metabolization or low limits of detection (LOD) may explain non-detection. For acrylonitrile, LC-MS/MS methods with LODs <0.1 ng/mL are required . Derivatization agents (e.g., 2,4-dinitrophenylhydrazine) enhance UV/Vis or fluorescence detection. Additionally, stabilize metabolites with acidified storage (-80°C) to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.